2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
Description
2-((1H-Benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a benzimidazole-derived compound featuring a thioether linkage and an acetamide moiety. This scaffold is integral to several pharmacologically active molecules, particularly as a structural component in acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. For example, it serves as the core structure in the clinical candidate K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride), which exhibits enhanced aqueous solubility and bioavailability due to the inclusion of a piperazine-ethylthio chain . The compound’s benzimidazole-thioacetamide core enables structural flexibility for targeting diverse enzymes and receptors, making it a versatile pharmacophore in drug discovery .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.ClH/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9;/h1-4H,5H2,(H2,10,13)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKQPKCNIGUGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves the reaction of benzimidazole derivatives with thioacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thioacetamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium hydroxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a chemical compound with a variety of applications in scientific research due to its unique structural and biological properties. This compound, a benzimidazole derivative, has demonstrated potential in chemistry, biology, and industry.
Scientific Research Applications
- Chemistry 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride serves as a building block for synthesizing complex molecules. Its benzimidazole moiety, linked to a thioether and an acetamide functional group, allows for diverse chemical reactions and modifications.
- Biology The compound is actively investigated for its antimicrobial and antiviral properties. Studies have explored its potential as an anticancer agent, with mechanisms of action that may involve interactions with biological targets.
- Industry 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is utilized in developing new materials and as a catalyst in various chemical reactions. Its ability to interact with biomolecules and modulate gene expression makes it valuable in industrial applications.
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride exhibits a range of pharmacological properties, including antimicrobial, anticancer, and lipid metabolism modulation activities.
- Target Enzyme The primary target for this compound is human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). ACAT-1 is an enzyme that plays a crucial role in cholesterol metabolism by facilitating the conversion of free cholesterol into cholesteryl esters.
- Mode of Action The compound inhibits ACAT-1 activity, leading to decreased cholesteryl ester formation. This action can potentially reduce the risk of atherosclerosis and cardiovascular diseases by disrupting lipid accumulation in arterial walls.
- Antimicrobial Activity Cellular studies have shown that 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has significant antimicrobial activity against bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger.
- Anticancer Studies The compound has demonstrated anticancer potential . Derivatives of 2-mercaptobenzimidazole (2MBI), which share structural similarities with 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride, have been synthesized and studied for their anticancer properties . These compounds have shown effectiveness against human colorectal carcinoma cell lines .
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects. The compound can also interact with cellular pathways, disrupting normal cellular functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzimidazole-thioacetamide scaffold has been modified to optimize physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Structural Modifications and Solubility :
- The addition of piperazine-ethylthio in K-604 drastically improves aqueous solubility compared to analogs like the p-tolyl or 4-chlorophenyl derivatives, which rely on organic solvents for dissolution .
- Substituents such as 4-fluorophenyl or methylthio-pyridinyl enhance target affinity (e.g., ACAT-1 or CDK inhibition) but may reduce solubility without solubilizing groups .
Biological Activity :
- K-604 ’s ACAT-1 inhibition (IC₅₀ = 3.2 nM) is superior to unmodified benzimidazole-thioacetamides, highlighting the importance of the piperazine-ethylthio extension .
- 4-Fluorophenyl and 4-chlorophenyl derivatives exhibit divergent activities: the former targets cancer-related kinases, while the latter shows anti-inflammatory effects .
Thermal Stability :
- Derivatives with bulky aromatic substituents (e.g., 2,6-dimethylphenyl in Compound 13) exhibit higher melting points (166–168°C) compared to simpler analogs (e.g., 92–93°C for p-tolyl), suggesting improved crystalline stability .
Metabolic Profile :
- K-604 undergoes hepatic metabolism to four primary metabolites, retaining ACAT-1 inhibitory activity while maintaining favorable pharmacokinetics (t₁/₂ = 6–8 hours in preclinical models) .
Clinical Relevance:
- K-604 is a clinical candidate for atherosclerosis and hyperlipidemia due to its potent ACAT-1 inhibition and solubility .
- Simpler analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) are exploratory candidates for oncology and inflammation but require further optimization for solubility and toxicity .
Biological Activity
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. As a derivative of benzimidazole, this compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and lipid metabolism modulation activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is . The compound features a benzimidazole moiety linked to a thioether and an acetamide functional group, which enhances its solubility and reactivity in biological systems .
Target Enzyme
The primary target for 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) . This enzyme plays a crucial role in cholesterol metabolism by facilitating the conversion of free cholesterol into cholesteryl esters.
Mode of Action
The compound inhibits ACAT-1 activity, leading to decreased cholesteryl ester formation. This action can potentially reduce the risk of atherosclerosis and cardiovascular diseases by disrupting lipid accumulation in arterial walls.
Antimicrobial Activity
Research indicates that 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride exhibits significant antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Active against |
| Candida albicans | Effective antifungal |
| Aspergillus niger | Notable antifungal action |
In vitro studies have demonstrated that the compound shows activity comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In studies involving human colorectal carcinoma cell lines (HCT116), it exhibited cytotoxic effects, indicating its potential as an anticancer agent. The mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
Structure-Activity Relationship (SAR)
The diverse biological activities of benzimidazole derivatives, including 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride, are influenced by their structural modifications. Variations in substituents on the benzimidazole ring can lead to enhanced efficacy against specific targets or pathogens. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Benzimidazole | Basic structure | Foundational for many derivatives |
| 5-Methylbenzimidazole | Methyl substitution | Enhanced lipophilicity |
| Benzimidazole-Rhodanine Conjugates | Combination with rhodanine | Potent anticancer activity |
These modifications demonstrate how slight changes in chemical structure can significantly impact biological activity .
Pharmacokinetics
The pharmacokinetic profile of 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride suggests high aqueous solubility, which may facilitate better absorption and bioavailability in therapeutic applications.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed potent inhibition against both Gram-positive and Gram-negative bacteria, underscoring its potential as an alternative to conventional antibiotics .
- Anticancer Research : In vitro assays revealed that compounds with similar structural features inhibited cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
